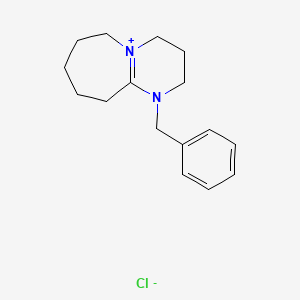
3-Methoxybenzylzinc chloride
Descripción general
Descripción
3-Methoxybenzylzinc chloride is an organozinc compound with the linear formula CH3OC6H4CH2ZnCl . It has a molecular weight of 222.00 .
Synthesis Analysis
3-Methoxybenzylzinc chloride is commonly employed in the synthesis of organic compounds, including pharmaceutical intermediates and drug molecules . It is a powerful and versatile reagent used in the biomedical industry for various applications .Molecular Structure Analysis
The molecular structure of 3-Methoxybenzylzinc chloride is represented by the SMILES string COc1cccc(C[Zn]Cl)c1 .Chemical Reactions Analysis
3-Methoxybenzylzinc chloride is a powerful and versatile reagent used in the biomedical industry for various applications. It is commonly employed in the synthesis of organic compounds, including pharmaceutical intermediates and drug molecules .Physical And Chemical Properties Analysis
3-Methoxybenzylzinc chloride has a density of 0.96 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Substitution Reactions
3-Methoxybenzyl derivatives, such as 3-Methoxybenzylzinc chloride, play a role in substitution reactions. For instance, the study of substitution reactions of 4-methoxybenzyl derivatives provided insights into the reactivity and mechanisms involved in these processes (Amyes & Richard, 1990).
Solvolysis Studies
These compounds are also significant in solvolysis studies. Research on the solvolysis of 4-methoxybenzyl chloride revealed the impact of nucleophilic solvent participation, providing valuable information on reaction mechanisms (Liu, Duann & Hou, 1998).
Polymer Synthesis and DNA Interactions
In the field of polymer science, 3-Methoxybenzyl derivatives have been used to synthesize cationic polymers that exhibit light-switchable properties. These polymers can interact with DNA and bacterial cells, indicating their potential for biomedical applications (Sobolčiak et al., 2013).
Surface Activity and Bactericidal Activity
Studies on quaternary ammonium surfactants containing methoxybenzyl substitutes, like 3-Methoxybenzylzinc chloride, have shown these compounds to exhibit high surface activity and bactericidal properties, which could be useful in various industrial applications (Zhao, Guo, Jia & Liu, 2014).
Cleavage of Protecting Groups
Another significant application is in the cleavage of protecting groups. For example, zirconium(IV) chloride has been used to efficiently unmask p-methoxybenzyl ethers and esters, demonstrating the role of such compounds in synthetic chemistry (Sharma, Reddy & Krishna, 2003).
Antimicrobial Properties
Furthermore, the synthesis of novel compounds with methoxybenzyl substitutes has shown promising antimicrobial activities against various bacterial strains, indicating potential applications in the development of new antibacterial agents (Mohamed, 2007).
Safety And Hazards
3-Methoxybenzylzinc chloride is classified as a carcinogen (Carc. 2), eye irritant (Eye Irrit. 2), and can cause specific target organ toxicity after single exposure (STOT SE 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
3-Methoxybenzylzinc chloride is a powerful and versatile reagent used in the biomedical industry for various applications. It is commonly employed in the synthesis of organic compounds, including pharmaceutical intermediates and drug molecules . Its future directions could involve further exploration of its potential uses in the synthesis of new pharmaceuticals and other organic compounds.
Propiedades
IUPAC Name |
chlorozinc(1+);1-methanidyl-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.ClH.Zn/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTOLABRGUSXMD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)[CH2-].Cl[Zn+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzylzinc chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid](/img/structure/B1588139.png)




![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)




